2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-4-30-23-22(17(2)27-30)29(16-21(31)26-19-12-8-9-13-20(19)34-3)25(33)28(24(23)32)15-14-18-10-6-5-7-11-18/h5-13H,4,14-16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUYWMHRRNNZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pharmacological and Physicochemical Implications
While biological data are sparse in the evidence, structural trends suggest:
- Electron-donating groups (e.g., OCH₃) may enhance solubility but reduce affinity for hydrophobic targets.
- Halogenated substituents (F, Cl) improve metabolic stability and binding via halogen bonds .
- Bulkier groups (phenethyl, chromen-4-one) may restrict conformational flexibility, affecting selectivity .
Q & A
Q. What are the critical steps in synthesizing this pyrazolo[4,3-d]pyrimidine derivative, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of precursors (e.g., pyrazolo[4,3-d]pyrimidine) under reflux conditions with catalysts like sodium hydride or potassium carbonate .
- Functionalization : Sulfanylation or acylation to introduce the acetamide moiety. For example, coupling with 2-methoxyphenyl groups requires controlled pH and temperature to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization (ethanol/water mixtures) are standard . Optimization focuses on solvent selection (DMF or DMSO for polar intermediates), catalyst loading, and reaction time monitoring via TLC .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
- NMR : H and C NMR (DMSO- or CDCl) identify substituents (e.g., ethyl, methoxy) and confirm regiochemistry .
- LC-MS : Validates molecular weight (e.g., m/z 362.0 [M+H] in related compounds) and detects impurities .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for validating stereochemistry in analogs .
Q. What functional groups in this compound are most reactive, and how do they influence biological activity?
Key groups include:
- Pyrazolo[4,3-d]pyrimidine core : Binds ATP pockets in kinases or enzymes .
- Acetamide side chain : Enhances solubility and mediates hydrogen bonding with targets like proteases .
- Phenethyl and methoxyphenyl substituents : Modulate lipophilicity and membrane permeability . Reactivity studies show the thioether bridge is prone to oxidation, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with kinases (e.g., EGFR, CDK2) based on pyrazolo[4,3-d]pyrimidine scaffolds .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to prioritize targets .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC values in related analogs .
Q. How should researchers address contradictions in biological activity data across structural analogs?
- Systematic SAR studies : Compare analogs with incremental substitutions (Table 1).
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .
Table 1 : Substituent Effects on Anticancer Activity (Hypothetical Data)
| Substituent (R) | IC (µM) | Target Protein |
|---|---|---|
| -OCH (original) | 0.45 ± 0.02 | EGFR |
| -Cl | 1.20 ± 0.15 | CDK2 |
| -CF | 0.90 ± 0.10 | VEGFR2 |
| Data adapted from pyrazolo[4,3-d]pyrimidine studies . |
Q. What strategies optimize bioavailability without compromising target affinity?
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl ester) to enhance absorption .
- Nanoparticle encapsulation : Use PLGA or liposomes to improve solubility and reduce hepatic clearance .
- LogP adjustment : Replace phenethyl with polar groups (e.g., morpholine) to balance permeability and solubility (target LogP 2–3) .
Q. How to design assays for evaluating off-target effects and toxicity?
- Panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
- hERG assay : Measure IC for cardiac ion channels to predict arrhythmia risk .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
Methodological Considerations
- Data contradictions : Replicate synthesis (≥3 batches) and validate purity (>95% by HPLC) before biological testing .
- Target validation : Combine CRISPR knockouts and Western blotting to confirm mechanism of action .
- Ethical compliance : Follow NIH guidelines for in vivo studies (IACUC approval for xenograft models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
